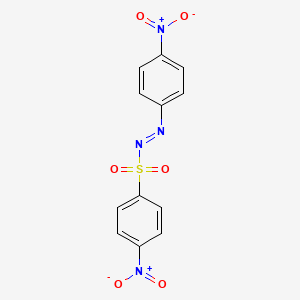
(4-Nitro-benzenesulfonyl)-(4-nitro-phenyl)-diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-Nitro-benzenesulfonyl)-(4-nitro-phenyl)-diazene is a diazene derivative, which is a class of organic compounds characterized by a nitrogen-nitrogen double bond. Diazene derivatives are known for their diverse applications in organic synthesis and material science due to their unique chemical properties. Although the provided papers do not directly discuss (4-Nitro-benzenesulfonyl)-(4-nitro-phenyl)-diazene, they offer insights into the synthesis, molecular structure, and properties of related diazene compounds, which can be informative for understanding this specific compound.
Synthesis Analysis
The synthesis of diazene derivatives can be complex, involving multiple steps and the need for specific functional groups on the starting materials. Paper describes the synthesis of 1,8-diazabenzopyrenes and 1,7-diazaperylenes, which are diaza-analogs of polycyclic aromatic hydrocarbons. These compounds were synthesized using a one-pot process from functionalized terminal alkynes and diiodoanthraquinones. Similarly, paper reports the synthesis of asymmetric diazenes with a central phenylene unit and alkyloxy substituents. These syntheses involve careful selection of substituents and reaction conditions to achieve the desired molecular structures.
Molecular Structure Analysis
The molecular structure of diazene derivatives is crucial for their chemical behavior and potential applications. X-ray diffraction data from paper confirmed the practically planar crystal structures of the synthesized diazene compounds, which is significant for their optical and electrochemical properties. In paper , the crystal structure of an asymmetric diazene derivative was determined, revealing a trans conformation for the nitrogen-nitrogen double bond and non-coplanarity between the central ring and the phenyl rings in the azobenzene fragments. These structural details are essential for understanding the reactivity and interactions of diazene compounds.
Chemical Reactions Analysis
Diazene derivatives can participate in various chemical reactions, often serving as intermediates or reactants in the synthesis of more complex molecules. The papers provided do not detail specific reactions involving (4-Nitro-benzenesulfonyl)-(4-nitro-phenyl)-diazene, but the general reactivity of diazenes includes transformations such as azo coupling, reduction, and nucleophilic substitution, which are influenced by the substituents present on the diazene moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazene derivatives are influenced by their molecular structure and substituents. Paper explores the optical and electrochemical properties of diazene compounds, which are affected by the extension of π-conjugation. The synthesized substances exhibited solid-state luminescence, which is a valuable property for applications in optoelectronic devices. The electrochemical properties, as studied by cyclic voltammetry, provide insights into the redox behavior of these compounds. Paper does not provide specific details on the physical properties of the synthesized diazenes, but spectroscopic methods such as FT-IR and NMR were used for characterization, which are indicative of the compounds' chemical environments and bonding.
Wissenschaftliche Forschungsanwendungen
Insertion Reactions with Diazene Compounds
Research conducted by Back and Kerr (1985) explored the insertion reactions of diazo compounds with selenium(II) electrophiles. Although the study did not specifically involve (4-Nitro-benzenesulfonyl)-(4-nitro-phenyl)-diazene, it provides valuable insights into the reactivity and potential applications of diazene compounds in synthesizing various organoselenium compounds with potential applications in organic synthesis and materials science (Back & Kerr, 1985).
Chemical Space and Solid-Phase Synthesis
Fülöpová and Soural (2015) reviewed the applications of polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, as key intermediates in various chemical transformations. This study underscores the utility of nitrobenzenesulfonyl derivatives in synthesizing diverse chemical structures, suggesting potential roles for (4-Nitro-benzenesulfonyl)-(4-nitro-phenyl)-diazene in similar contexts (Fülöpová & Soural, 2015).
Synthesis and Characterization of Novel Compounds
A study by Kumar et al. (2019) on the synthesis, optical, and nonlinear optical (NLO) properties of a diazene-linked compound highlights the potential of diazene derivatives in material science, particularly in the development of materials with advanced optical properties. This suggests possible research avenues for (4-Nitro-benzenesulfonyl)-(4-nitro-phenyl)-diazene in the realm of photonic and electronic materials (Kumar et al., 2019).
Surface Modification and Material Science Applications
Jing et al. (2021) demonstrated the chemical modification of MXene via diazonium covalent chemistry, affecting its electrical properties. This study illustrates the broad applicability of diazonium salts, including potentially (4-Nitro-benzenesulfonyl)-(4-nitro-phenyl)-diazene, in modifying material surfaces to imbue them with desirable electrical and optical characteristics (Jing et al., 2021).
Safety and Hazards
4-Nitrobenzenesulfonyl chloride causes severe skin burns and eye damage . It is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1 . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-nitro-N-(4-nitrophenyl)iminobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S/c17-15(18)10-3-1-9(2-4-10)13-14-23(21,22)12-7-5-11(6-8-12)16(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJPWJUWKOVMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

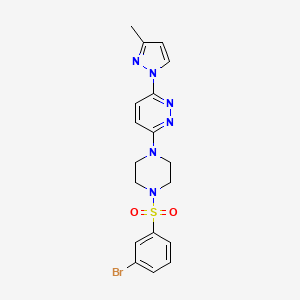
![2-[4-(Benzenesulfonyl)phenyl]-6,8-dibromoquinoline](/img/structure/B2549305.png)

![Bicyclo[4.1.0]heptane-1-methanol](/img/structure/B2549309.png)
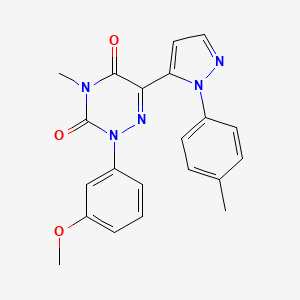
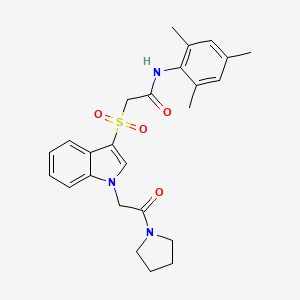
![N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2549313.png)
![Ethyl 3-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2549314.png)


![(E)-4-(Dimethylamino)-N-[2-(4-methoxynaphthalen-1-yl)ethyl]but-2-enamide](/img/structure/B2549318.png)

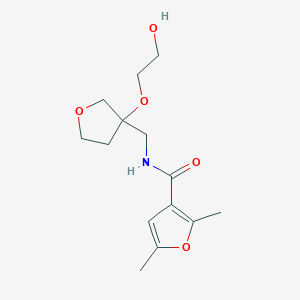
![2-(cyclopent-2-en-1-yl)-N-methyl-N-{1-[2-(pyridin-4-yl)ethyl]piperidin-4-yl}acetamide](/img/structure/B2549327.png)